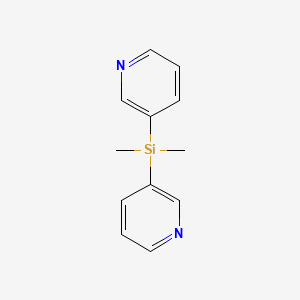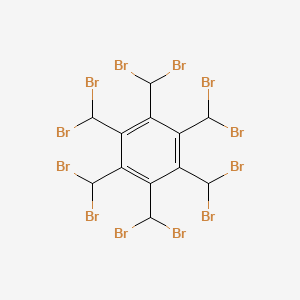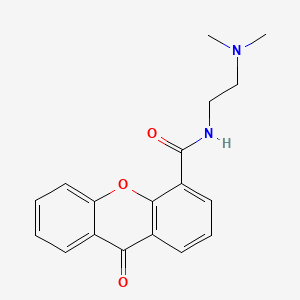
N-(2-(Dimethylamino)ethyl)-9-oxo-9H-xanthene-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Dimethylamino)ethyl)-9-oxo-9H-xanthene-4-carboxamide is a chemical compound known for its unique structure and properties This compound is part of the xanthene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-9-oxo-9H-xanthene-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9H-xanthene-4-carboxylic acid with N,N-dimethylethylenediamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization, filtration, and chromatography are employed to purify the compound and remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Dimethylamino)ethyl)-9-oxo-9H-xanthene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
N-(2-(Dimethylamino)ethyl)-9-oxo-9H-xanthene-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-(Dimethylamino)ethyl)-9-oxo-9H-xanthene-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(2-(Dimethylamino)ethyl)-9-oxo-9H-xanthene-4-carboxamide can be compared with other similar compounds, such as:
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide: Another DNA-intercalating agent with anticancer properties.
N-(2-(Dimethylamino)ethyl)methacrylate: Used in the production of cationic polymers for various applications.
N-(2-(Dimethylamino)ethyl)phenazine-1-carboxamide: Known for its antimicrobial activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for diverse applications.
Propriétés
Numéro CAS |
112022-08-9 |
|---|---|
Formule moléculaire |
C18H18N2O3 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-9-oxoxanthene-4-carboxamide |
InChI |
InChI=1S/C18H18N2O3/c1-20(2)11-10-19-18(22)14-8-5-7-13-16(21)12-6-3-4-9-15(12)23-17(13)14/h3-9H,10-11H2,1-2H3,(H,19,22) |
Clé InChI |
KWGUFXPJIMNUFB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=O)C1=CC=CC2=C1OC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


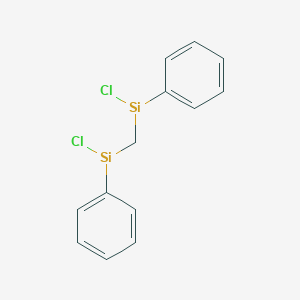
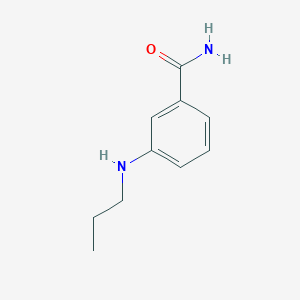
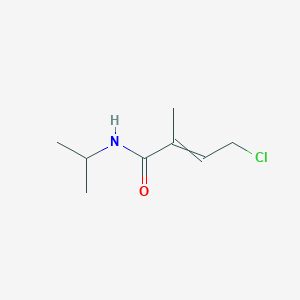
![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)

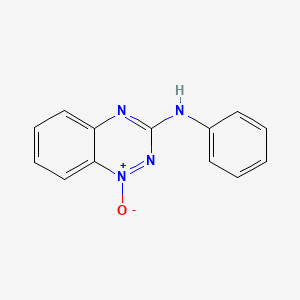
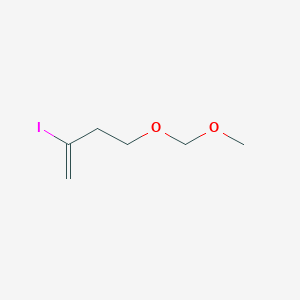

![2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]](/img/structure/B14300355.png)
